2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13478865
InChI: InChI=1S/C14H21NO/c1-2-14(12-6-4-3-5-7-12)15(10-11-16)13-8-9-13/h3-7,13-14,16H,2,8-11H2,1H3
SMILES: CCC(C1=CC=CC=C1)N(CCO)C2CC2
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol

2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol

CAS No.:

Cat. No.: VC13478865

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol -

Specification

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
IUPAC Name 2-[cyclopropyl(1-phenylpropyl)amino]ethanol
Standard InChI InChI=1S/C14H21NO/c1-2-14(12-6-4-3-5-7-12)15(10-11-16)13-8-9-13/h3-7,13-14,16H,2,8-11H2,1H3
Standard InChI Key GGSPMMIVUKYXFJ-UHFFFAOYSA-N
SMILES CCC(C1=CC=CC=C1)N(CCO)C2CC2
Canonical SMILES CCC(C1=CC=CC=C1)N(CCO)C2CC2

Introduction

Structural Characteristics and Nomenclature

2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353985-88-2) is a tertiary amine derivative characterized by:

  • A cyclopropyl ring fused to a 1-phenyl-propyl group.

  • An aminoethanol backbone, featuring a hydroxyl group (-OH) and a secondary amine (-NH-) linked to an ethanol chain.

Key Structural Data

PropertyValueSource
Molecular FormulaC₁₄H₂₁NO
Molecular Weight219.32 g/mol
SMILESCCC(C1=CC=CC=C1)N(CCO)C2CC2
InChIInChI=1S/C14H21NO/c1-2-14(12-6-4-3-5-7-12)15(10-11-16)13-8-9-13/h3-7,13-14,16H,2,8-11H2,1H3
LogP (Octanol-Water Partition)~2.52 (estimated)

The compound’s cyclopropyl ring introduces ring strain, influencing its reactivity and potential bioactivity. The 1-phenyl-propyl moiety enhances hydrophobicity, while the aminoethanol group contributes to hydrogen-bonding capacity.

Synthesis and Preparation

Challenges and Considerations

  • Stereochemical Control: The cyclopropane ring’s geometry (e.g., cis/trans) may require chiral resolution or stereoselective catalysts .

  • Purification: Chromatographic methods (e.g., HPLC) are necessary to isolate the compound from byproducts.

Spectroscopic Characterization

Key Analytical Techniques

TechniquePurposeExpected Observations
¹H NMRConfirm ethanol (-CH₂CH₂OH) and cyclopropyl protonsPeaks for cyclopropane (∼0.5–1.5 ppm), ethanol protons (∼3.5–4.0 ppm), and aromatic protons (∼6.5–7.5 ppm) .
¹³C NMRAssign carbons in the cyclopropyl and phenyl groupsSignals for cyclopropane carbons (∼10–15 ppm), aromatic carbons (∼120–140 ppm), and ethanol carbons (∼60–70 ppm) .
IRIdentify functional groups (e.g., -OH, -NH)Broad -OH stretch (∼3300 cm⁻¹), -NH stretch (∼3400 cm⁻¹), and C-O stretch (∼1050 cm⁻¹).

Biological Activity and Applications

Structural FeatureBiological RelevanceExample Compounds
Cyclopropyl RingEnzyme inhibition (e.g., MAO, ALDH) Tranylcypromine, Coprine
Aminoethanol MoietyNeurotransmitter modulation (e.g., norepinephrine reuptake) Atomoxetine, Methylphenidate
Hydrophobic Side ChainsMembrane permeability, receptor binding Fentanyl derivatives, GPR88 agonists

Comparative Analysis with Related Compounds

CompoundActivityEC₅₀/IC₅₀ (nM)
2-AMPP (GPR88 agonist)Activates GPR88 via Gαi signaling 90–414
TranylcypromineIrreversible MAO inhibitor N/A (clinical use)
AtomoxetineNorepinephrine reuptake inhibitor 7–10 (hNET)

Future Directions and Research Gaps

Areas for Further Study

  • SAR (Structure-Activity Relationship) Optimization:

    • Modify the 1-phenyl-propyl group to enhance receptor binding (e.g., fluorine substitution) .

    • Replace the aminoethanol moiety with esters or amides to improve metabolic stability .

  • In Vivo Efficacy:

    • Test the compound in animal models for pain, inflammation, or neurodegenerative disorders .

  • Computational Modeling:

    • Docking studies to predict interactions with targets like GPR88 or MAO .

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